1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under controlled conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxides, while reduction produces alcohols or amines .
Scientific Research Applications
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to alterations in cellular processes and pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
The uniqueness of 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11Cl2N3O2 |
---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-8-3-6-4(5)2-9-10-6;;/h2,5,8H,1,3H2,(H,9,10)(H,11,12);2*1H |
InChI Key |
XOPYREWMWSENDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)NN=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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